3-benzyl-3H-spiro[isobenzofuran-1,4'-piperidine]
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Overview
Description
3-benzyl-3H-spiro[isobenzofuran-1,4’-piperidine] is a complex organic compound characterized by a spiro linkage between an isobenzofuran and a piperidine ring. This compound is notable for its unique structure, which imparts specific chemical and biological properties. It is used in various scientific research applications, particularly in the fields of chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-3H-spiro[isobenzofuran-1,4’-piperidine] typically involves the reaction of isobenzofuran derivatives with piperidine under specific conditions. One common method includes the use of benzyl halides as starting materials, which react with isobenzofuran in the presence of a base to form the spiro compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
3-benzyl-3H-spiro[isobenzofuran-1,4’-piperidine] undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-benzyl-3H-spiro[isobenzofuran-1,4’-piperidine] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-benzyl-3H-spiro[isobenzofuran-1,4’-piperidine] involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to various effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3H-spiro[isobenzofuran-1,4’-piperidin]-3-one hydrochloride
- 1’‘-benzyl-3H-spiro[2-benzofuran-1,4’'-piperidin]-3-one
Uniqueness
3-benzyl-3H-spiro[isobenzofuran-1,4’-piperidine] is unique due to its specific spiro linkage and the presence of a benzyl group, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C19H21NO |
---|---|
Molecular Weight |
279.4 g/mol |
IUPAC Name |
1-benzylspiro[1H-2-benzofuran-3,4'-piperidine] |
InChI |
InChI=1S/C19H21NO/c1-2-6-15(7-3-1)14-18-16-8-4-5-9-17(16)19(21-18)10-12-20-13-11-19/h1-9,18,20H,10-14H2 |
InChI Key |
GLZZQJRTQUQFIV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12C3=CC=CC=C3C(O2)CC4=CC=CC=C4 |
Origin of Product |
United States |
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